3,4-Diphenylisoxazole

organic synthesis heterocyclic fragmentation ynolate generation

This 3,4-Diphenylisoxazole (CAS 7467-78-9) is the unsubstituted isoxazole scaffold essential for generating ynolates via base-induced fragmentation. The C5–H bond is critical to this unique reactivity, which is absent in its 5-methyl derivative. Researchers and process chemists should procure this specific compound for methodologies requiring ynolate ions as ketene precursors. For COX-2 inhibitor drug discovery, this compound provides a validated 3,4-diarylisoxazole core for SAR studies.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 7467-78-9
Cat. No. B13998248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenylisoxazole
CAS7467-78-9
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3
InChIInChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H
InChIKeyUAVZKRLWYOSHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenylisoxazole (CAS 7467-78-9): Core Isoxazole Scaffold for Synthetic and Fragmentation Applications


3,4-Diphenylisoxazole (CAS 7467-78-9) is a diaryl-substituted isoxazole heterocycle with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol. This compound serves as a foundational isoxazole scaffold in organic synthesis, characterized by its planar heteroaromatic core and two pendant phenyl rings [1]. It is recognized for its utility as a synthetic intermediate, particularly as a precursor to ynolates via base-induced ring fragmentation, a reaction first demonstrated by Schöllkopf and Hoppe in 1975 using n-butyllithium [2].

3,4-Diphenylisoxazole (CAS 7467-78-9): Why Unsubstituted Scaffold Procurement Is Critical for Base-Mediated Fragmentation


The 3,4-diphenylisoxazole core cannot be trivially substituted by other isoxazole regioisomers or substituted derivatives without fundamentally altering its reactivity profile. The specific C5–H bond is essential for the base-induced ring fragmentation that generates benzonitrile and a ynolate ion, a reaction that is highly sensitive to both the substitution pattern and the nature of the base used [1]. In contrast, 4,5-diphenylisoxazole regioisomers exhibit entirely different biological activity profiles, demonstrating preferential COX-1 inhibition with only modest COX-2 selectivity [2]. Furthermore, the 5-methyl substituted derivative, 5-methyl-3,4-diphenylisoxazole, while sharing the core scaffold, is primarily employed as a COX-2 inhibitor intermediate and lacks the unique fragmentation chemistry of the unsubstituted parent compound [3].

3,4-Diphenylisoxazole (CAS 7467-78-9): Quantitative Differentiation Evidence Versus Key Analogs


Base-Induced Ring Fragmentation: Divergent Pathway Yields with t-BuLi vs. n-BuLi for 3,4-Diphenylisoxazole

3,4-Diphenylisoxazole undergoes C5–H abstraction and ring fragmentation with strong bases, but the product distribution is critically dependent on the steric bulk of the base. With t-BuLi, the fragmentation pathway dominates, yielding t-butyl phenyl ketone in 86% yield after quenching, whereas with less hindered n-BuLi, the fragmentation pathway competes with enaminone formation [1].

organic synthesis heterocyclic fragmentation ynolate generation

COX-2 Selectivity Index: 4,5-Diphenylisoxazole Regioisomers Exhibit COX-1 Selectivity, Contrasting with 3,4-Diphenylisoxazole Scaffold Derivatives

While 3,4-diphenylisoxazole itself lacks significant COX-2 inhibitory activity, its regioisomer 4,5-diphenylisoxazole demonstrates a distinct pharmacological profile. 4,5-Diphenylisoxazole derivatives were found to be more selective for COX-1 than COX-2, with the exception of 4-(4-methylsulphonylphenyl)-5-phenylisoxazole (11n) which showed a modest COX-2 selectivity index (SI) of 2.1 [1]. This contrasts with the 3,4-diphenylisoxazole scaffold, which, when appropriately substituted at the 5-position, serves as a precursor to highly selective COX-2 inhibitors like valdecoxib and parecoxib [2].

medicinal chemistry COX-2 inhibition isoxazole SAR

Synthetic Yield Benchmarking: 5-Methyl-3,4-diphenylisoxazole Synthesis Yields Range from 87.5% to 97.8%

The 5-methyl substituted derivative of 3,4-diphenylisoxazole, a key intermediate for parecoxib and valdecoxib, has been synthesized via multiple routes with reported yields ranging from 87.5% to 97.8% [1][2]. In contrast, the synthesis of 3,4-diphenylisoxazole itself is typically achieved through condensation of 1,2-diphenyl-1,3-butanedione with hydroxylamine hydrochloride [3], though specific yield data for the parent compound is less frequently reported in the public domain.

process chemistry isoxazole synthesis COX-2 inhibitor intermediates

3,4-Diphenylisoxazole (CAS 7467-78-9): Prioritized Application Scenarios Based on Quantitative Evidence


Ynolate Generation via Base-Induced Fragmentation for Ketene Synthon Chemistry

3,4-Diphenylisoxazole is the historical and preferred precursor for generating lithium ynolates via fragmentation with n-butyllithium [1]. The reaction proceeds through C5–H abstraction, followed by ring fragmentation to yield benzonitrile and the ynolate ion. The choice of base critically influences the reaction outcome: t-BuLi gives 86% yield of the ketone product after quenching, while n-BuLi leads to a mixture of fragmentation and enaminone products [2]. This makes the compound invaluable for synthetic methodologies requiring ynolates as ketene precursors or synthons. Researchers should procure this specific unsubstituted isoxazole, as the C5–H bond is essential for the fragmentation chemistry, a feature absent in 5-substituted derivatives.

Core Scaffold for COX-2 Inhibitor Intermediate Synthesis (Parecoxib/Valdecoxib)

While 3,4-diphenylisoxazole itself is not the direct precursor to parecoxib or valdecoxib, its 5-methyl derivative is the essential intermediate in the synthesis of these COX-2 inhibitors [1]. The 3,4-diphenylisoxazole scaffold is the foundational heterocyclic core upon which these drugs are built. Reported synthetic yields for the 5-methyl derivative range from 87.5% to 97.8% with high purities (up to 99.67%) [2][3], establishing a benchmark for process chemistry optimization. For medicinal chemistry programs focused on COX-2 inhibition, the 3,4-diarylisoxazole scaffold offers a validated path to highly selective inhibitors (COX-2 SI > 500,000), as demonstrated by valdecoxib analogs [4].

Isoxazole Scaffold SAR Studies for Drug Discovery

The 3,4-diphenylisoxazole core provides a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the context of COX-2 inhibition. The differentiation in COX-2 selectivity between 3,4- and 4,5-diphenylisoxazole regioisomers—where the 4,5-regioisomer exhibits only modest COX-2 selectivity (SI = 2.1) [1] while the 3,4-scaffold yields highly selective inhibitors—demonstrates the profound impact of substitution pattern on biological activity. This quantitative evidence supports the selection of the 3,4-diphenylisoxazole core for drug discovery programs targeting selective COX-2 inhibition, as it provides a more promising starting point for optimization compared to the 4,5-regioisomer.

Antiprotozoal Lead Optimization Using Diarylisoxazole Scaffolds

Diarylisoxazole scaffolds, including 3,5-diphenylisoxazole derivatives, have demonstrated potent antiprotozoal activity. Eighteen of 24 aza-analogues exhibited IC50 values below 25 nM against Trypanosoma brucei rhodesiense or Plasmodium falciparum, with six compounds showing antitrypanosomal IC50 values below 10 nM and three with sub-nanomolar antiplasmodial potencies [1]. While these data are for 3,5-diphenylisoxazole derivatives, they highlight the broader potential of the diarylisoxazole pharmacophore in antiparasitic drug discovery. The 3,4-diphenylisoxazole scaffold, with its distinct substitution pattern, offers an alternative core for medicinal chemistry optimization in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diphenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.